molecular formula C10H10N2O5 B1258737 5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione

5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B1258737
M. Wt: 238.2 g/mol
InChI Key: LTPUFBOITOGNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4,5-trihydroxyphenyl)methyl]imidazolidine-2,4-dione is an imidazolidine-2,4-dione.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis:

    • The compound has been studied for its chemical behavior and structure, as seen in the reaction of nitromethane with aryl isocyanates, where similar imidazolidine-2,4-diones were obtained and characterized through spectroscopic evidence (Shimizu, Hayashi, & Teramura, 1986).
    • X-ray structural analysis has been used to determine the structural aspects of similar compounds, providing insights into their molecular conformation and bonding characteristics (Drew, Mok, Ang, & Tan, 1987).
  • Pharmacological Research:

    • Research has focused on the development of compounds with affinity for serotonin receptors and serotonin transporters, indicating potential in neuropsychiatric treatment. For example, certain imidazolidine-2,4-dione derivatives have shown promise in antidepressant and anxiolytic activity (Czopek et al., 2013).
    • Some derivatives have been evaluated for their antitumor activity, indicating their potential as anticancer agents (El-Sayed et al., 2018).
  • Molecular Biology Applications:

    • DNA binding studies of imidazolidine derivatives have been conducted, with implications in cancer treatment. The binding affinity to DNA of certain derivatives has been compared with clinical anticancer drugs, suggesting their potential in cancer therapeutics (Shah et al., 2013).
  • Material Science and Engineering:

    • The compound's derivatives have been examined for their potential in material science, particularly in the development of novel molecules with specific structural properties (Kravchenko, Baranov, & Gazieva, 2018).

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

5-[(2,4,5-trihydroxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O5/c13-6-3-8(15)7(14)2-4(6)1-5-9(16)12-10(17)11-5/h2-3,5,13-15H,1H2,(H2,11,12,16,17)

InChI Key

LTPUFBOITOGNAD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)O)O)CC2C(=O)NC(=O)N2

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)CC2C(=O)NC(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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